Pentafluorophenylacetonitrile
Overview
Description
Pentafluorophenylacetonitrile is a chemical compound with the molecular formula C8H2F5N . It has an average mass of 207.100 Da and a monoisotopic mass of 207.010742 Da .
Molecular Structure Analysis
The molecular structure of Pentafluorophenylacetonitrile consists of a phenyl ring substituted with five fluorine atoms and an acetonitrile group . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
Pentafluorophenylacetonitrile has a density of 1.5±0.1 g/cm3, a boiling point of 222.8±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.9±3.0 kJ/mol and a flash point of 72.6±25.9 °C . The compound has a molar refractivity of 35.7±0.3 cm3 and a molar volume of 136.7±3.0 cm3 .Scientific Research Applications
1. Reaction Kinetics and Product Structure
Pentafluorophenylacetonitrile (PFPA) has been studied for its reactions with strong N-bases. Research by Gierczyk et al. (2006) explored the kinetics and mechanism of PFPA's reaction with guanidine-like bases, using methods like UV–vis kinetic, LSIMS, NMR, and FT-IR. The products were identified as ortho or para-substituted dimers, along with trimers, tetramers, and pentamers of PFPA, formed in relatively slow processes (Gierczyk et al., 2006).
2. Synthesis of Biologically-Active Compounds
PFPA is used in the synthesis of biologically-active compounds. Filler et al. (1995) reported an improved synthesis of tetrafluoroindole, a precursor for potential biologically-active compounds, using PFPA (Filler, Chen, & Woods, 1995).
3. Crystal Structure and Surface Analysis
In 2022, Novikov et al. synthesized the title compound from aqueous solutions of LiOH and PFPA, providing insights into hydrogen bonds and π–halogen interactions in its crystal structure (Novikov, Bezdomnikov, Grigoriev, & German, 2022).
4. Polymerization and Material Applications
Alex et al. (2021) conducted kinetic investigations on the (co)polymerization of PFPA, which is used to produce materials for biomedical applications. This research is crucial in understanding how PFPA contributes to the development of advanced materials (Alex, Ulbrich, Rosales-Guzmán, Weber, Schubert, & Guerrero‐Sanchez, 2021).
5. Supramolecular Separation Mechanisms
PFPA's applications in separation science were explored by Hussain et al. (2018), who developed a mechanism for the separation of certain compounds using a PFPA column. This research advances the understanding of PFPA's role in analytical chemistry (Hussain, Alajmi, & Ali, 2018).
6. Electrochemical Applications
Buzzeo, Hardacre, & Compton (2006) investigated the electrochemical windows of solutions containing PFPA, demonstrating its utility in expanding anodic windows due to the stability of its anionic component (Buzzeo, Hardacre, & Compton, 2006).
Safety And Hazards
Pentafluorophenylacetonitrile is considered hazardous. It may cause skin and eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOJUAQBFXZCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215643 | |
Record name | (Pentafluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorophenylacetonitrile | |
CAS RN |
653-30-5 | |
Record name | 2,3,4,5,6-Pentafluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=653-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluorophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Pentafluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (pentafluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,5,6-PENTAFLUOROPHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H6KE6UX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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